molecular formula C10H10N2O B3350056 2-Methoxy-6-methyl-1,5-naphthyridine CAS No. 251295-04-2

2-Methoxy-6-methyl-1,5-naphthyridine

Cat. No.: B3350056
CAS No.: 251295-04-2
M. Wt: 174.2 g/mol
InChI Key: OSNZKYJTJRISSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Naphthyridine Isomers and their Chemical Relevance

Naphthyridines are bicyclic aromatic compounds consisting of two fused pyridine (B92270) rings. They are structural isomers of naphthalene (B1677914) where two carbon atoms are replaced by nitrogen atoms, earning them the systematic name diazanaphthalenes. nih.govresearchgate.net Depending on the position of the two nitrogen atoms in the fused rings, six distinct isomers are possible: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). nih.govmdpi.com

These isomers have been referred to by various names throughout history, including "pyridopyridines" and "benzodiazines," which led to confusion in early literature. digitallibrary.co.innih.gov However, the nomenclature was standardized, and since 1936, they have been indexed in Chemical Abstracts as "naphthyridines," the name originally proposed by Reissert in 1893. digitallibrary.co.innih.gov

Table 1: The Six Isomers of Naphthyridine

Isomer NameAlternative Names
1,5-Naphthyridine (B1222797)Pyrido[3,2-b]pyridine
1,6-NaphthyridinePyrido[3,4-b]pyridine
1,7-NaphthyridinePyrido[4,3-b]pyridine
1,8-Naphthyridine (B1210474)Pyrido[2,3-b]pyridine
2,6-Naphthyridine (B1209661)Pyrido[3,4-c]pyridine
2,7-NaphthyridinePyrido[4,3-c]pyridine

The history of naphthyridine chemistry began in 1893 with the synthesis of the first derivative, a 1,8-naphthyridine, by Reissert. nih.govmdpi.com However, it took several decades for the field to mature. The first unsubstituted naphthyridine, specifically 1,5-naphthyridine, was synthesized in 1927 by Bobranski and Sucharda, who adapted the well-known Skraup quinoline (B57606) synthesis. nih.gov The remaining unsubstituted parent isomers were prepared later, with 1,6-, 1,7-, and 2,7-naphthyridine being synthesized in 1958, and 2,6-naphthyridine isolated in 1965. mdpi.com

Early research was often hampered by structural uncertainties and inconsistent naming conventions. digitallibrary.co.in A reliable and systematic body of literature began to form after 1930, following the adoption of the current Chemical Abstracts nomenclature. digitallibrary.co.in Research into the 1,8-naphthyridine isomer and its derivatives has been particularly extensive, largely driven by the discovery of the potent antimicrobial properties of nalidixic acid. digitallibrary.co.inwikipedia.org Nevertheless, all six isomeric systems have been the subject of dedicated research, leading to a wealth of knowledge regarding their synthesis, reactivity, and applications. digitallibrary.co.innih.gov

The 1,5-naphthyridine isomer possesses a unique arrangement of its nitrogen atoms, located at positions 1 and 5. This C2h symmetric structure results in specific electronic properties. dntb.gov.ua Like pyridine, the naphthyridine rings are π-deficient due to the high electronegativity of the nitrogen atoms, which withdraws electron density from the aromatic system. This electron deficiency makes the scaffold susceptible to nucleophilic attack and influences its reactivity in various chemical transformations. nih.gov

Spectroscopic and theoretical studies have been conducted to understand the electronic transitions and vibronic coupling within the 1,5-naphthyridine molecule. dntb.gov.uacapes.gov.br The electronic absorption spectra reveal complex transitions, including n→π* and π→π* transitions, which are sensitive to the molecular environment and substitution. dntb.gov.uacapes.gov.br The inherent electronic nature of the 1,5-naphthyridine core is a critical factor in determining the behavior of its substituted derivatives, including 2-methoxy-6-methyl-1,5-naphthyridine.

Importance of Substituent Effects in Heterocyclic Systems

Substituents play a crucial role in modulating the properties of heterocyclic rings. By adding groups to the core scaffold, chemists can fine-tune a molecule's electronic distribution, steric profile, and ultimately, its chemical reactivity and biological activity. minia.edu.eg In the case of this compound, the methoxy (B1213986) and methyl groups at the C-2 and C-6 positions, respectively, exert significant influence. evitachem.com

The methoxy group (-OCH₃) is a particularly interesting substituent due to its dual electronic nature. It exhibits a strong electron-donating effect through resonance (+M effect) because of the lone pairs on the oxygen atom, and a weaker electron-withdrawing effect through induction (-I effect) due to the oxygen's electronegativity. minia.edu.egnih.gov

Beyond its electronic contribution, the methyl group also introduces steric bulk. This can influence the molecule's conformation and affect the accessibility of nearby reactive sites. For instance, the presence of the methyl group at C-6 could sterically hinder the approach of reagents to the adjacent nitrogen atom at position 5 or the carbon at position 7. nih.gov This combination of subtle electronic influence and steric presence makes the methyl group a critical component in defining the specific chemical personality of this compound.

Table 2: Summary of Substituent Effects in this compound

SubstituentPositionElectronic EffectSteric Effect
Methoxy (-OCH₃)C-2Strong electron-donating (Resonance), Weak electron-withdrawing (Inductive)Moderate
Methyl (-CH₃)C-6Weak electron-donating (Inductive, Hyperconjugation)Moderate

Rationale for Comprehensive Investigation of this compound

A thorough investigation into this compound is prompted by several key factors, primarily stemming from identified gaps in the current scientific literature and the potential for this specific substitution pattern to unveil novel chemical properties and applications.

While the broader field of 1,5-naphthyridine chemistry is well-documented, a detailed examination of the literature reveals a significant lack of focused research on derivatives with the 2-methoxy-6-methyl substitution pattern. Much of the existing research on substituted 1,5-naphthyridines has concentrated on other substitution patterns, driven by specific therapeutic targets or material science applications. nih.govacs.org For instance, extensive work has been conducted on 2,8-disubstituted-1,5-naphthyridines as potential antimalarial agents. acs.org However, a comprehensive study dedicated to the synthesis, characterization, and reactivity of this compound is notably absent. This gap highlights the need for foundational research to fully map the chemical space of 1,5-naphthyridine derivatives.

Furthermore, existing synthetic methodologies for producing polysubstituted 1,5-naphthyridines often face challenges in terms of regioselectivity and the introduction of diverse functional groups. nih.gov The development of efficient and selective synthetic routes to compounds like this compound would represent a valuable addition to the synthetic chemist's toolkit.

The specific combination of a methoxy group at the 2-position and a methyl group at the 6-position is anticipated to confer unique electronic and steric properties to the 1,5-naphthyridine core. The electron-donating methoxy group and the weakly electron-donating methyl group can influence the electron density distribution across the aromatic system, potentially impacting its reactivity in electrophilic and nucleophilic substitution reactions.

A detailed study of this compound could provide valuable mechanistic insights into the influence of such substitution patterns on the fundamental reactivity of the 1,5-naphthyridine system. Moreover, the presence of these functional groups opens avenues for further chemical modifications, allowing for the synthesis of a library of novel derivatives. Given that various substituted naphthyridines have shown promise as antileishmanial agents and kinase inhibitors, a thorough investigation into the biological activity of this compound and its derivatives is warranted. nih.gov

Scope and Objectives of the Research Outline

The primary objective of this outlined research is to conduct a comprehensive investigation into the chemical compound this compound. This will be achieved through the following key research aims:

To develop and optimize a robust and efficient synthetic pathway for the preparation of this compound. This will involve exploring and adapting known naphthyridine syntheses, such as the Skraup or Friedländer reactions, starting from appropriately substituted pyridine precursors. For instance, a potential route could involve the synthesis of 2-hydroxy-6-methyl-1,5-naphthyridine from 6-methoxy-3-aminopyridine, followed by methoxylation. nih.gov

To perform a thorough spectroscopic and structural characterization of this compound. This will include the use of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and potentially X-ray crystallography to unequivocally confirm its molecular structure.

To investigate the fundamental reactivity of the synthesized compound. This will involve exploring its behavior in various chemical transformations to understand the influence of the methoxy and methyl substituents on the reactivity of the 1,5-naphthyridine core.

To conduct preliminary computational studies to understand the electronic properties of the molecule. Theoretical calculations can provide insights into the electron distribution, molecular orbitals, and potential reactivity sites, complementing the experimental findings. nih.gov

To lay the groundwork for future investigations into the potential applications of this compound. This includes creating a foundation for subsequent studies in areas such as medicinal chemistry and materials science.

By achieving these objectives, this research aims to fill a significant gap in the existing literature and provide a valuable contribution to the field of heterocyclic chemistry.

Research Findings

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
CAS Registry Number 251295-04-2

| Appearance | (Predicted) Solid |

Data is based on general chemical database information.

Table 2: Potential Spectroscopic Data for this compound (Hypothetical)

Spectroscopic Technique Expected Key Signals
¹H NMR Aromatic protons on the naphthyridine core, a singlet for the methyl group, and a singlet for the methoxy group.
¹³C NMR Resonances for the carbon atoms of the naphthyridine rings, the methyl carbon, and the methoxy carbon.

| Mass Spectrometry (EI) | A molecular ion peak at m/z 174, along with characteristic fragmentation patterns. |

This data is hypothetical and would need to be confirmed by experimental analysis.

Properties

IUPAC Name

2-methoxy-6-methyl-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-3-4-9-8(11-7)5-6-10(12-9)13-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNZKYJTJRISSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572884
Record name 2-Methoxy-6-methyl-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251295-04-2
Record name 2-Methoxy-6-methyl-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 6 Methyl 1,5 Naphthyridine

Precursor Synthesis and Building Block Strategies

The assembly of the 2-Methoxy-6-methyl-1,5-naphthyridine scaffold relies heavily on the availability of appropriately substituted precursors. These building blocks, often derived from pyridine (B92270), are meticulously designed to facilitate the subsequent cyclization reactions that form the bicyclic naphthyridine system.

Derivatization of Substituted Pyridines as Key Intermediates

The derivatization of substituted pyridines is a cornerstone in the synthesis of 1,5-naphthyridines. nih.gov This approach involves the strategic modification of a pyridine ring to introduce the necessary functional groups for the subsequent annulation reaction. For instance, a substituted pyridine bearing an amino group and other desired functionalities can serve as a key intermediate. The reactivity of these intermediates can be fine-tuned by the nature and position of the substituents on the pyridine ring, influencing the course and efficiency of the cyclization process. nih.govmdpi.com

A variety of synthetic transformations can be employed to derivatize pyridines, including nucleophilic and electrophilic substitutions, as well as cross-coupling reactions. researchgate.net These methods allow for the introduction of a wide range of substituents, providing access to a diverse array of 1,5-naphthyridine (B1222797) derivatives. The choice of derivatization strategy is often dictated by the desired substitution pattern of the final product and the compatibility of the functional groups with the subsequent reaction conditions.

Synthesis of 6-Methoxy-pyridin-3-ylamine and Related Precursors

A crucial precursor for the synthesis of this compound is 6-Methoxy-pyridin-3-ylamine. nih.govnih.gov This compound provides the necessary aminopyridine backbone with a methoxy (B1213986) group at a position that will ultimately become the 2-position of the naphthyridine ring. The synthesis of 6-Methoxy-pyridin-3-ylamine can be achieved through several routes. One common method involves the methoxylation of a suitably substituted chloropyridine, followed by the introduction or unmasking of the amino group. chemicalbook.com

For example, 3-amino-6-chloropyridazine (B20888) can be treated with sodium methoxide (B1231860) in methanol (B129727) under elevated temperature and pressure to yield 3-amino-6-methoxypyridazine. chemicalbook.com While this example illustrates the synthesis of a pyridazine (B1198779) derivative, similar principles apply to the synthesis of substituted pyridines. Another approach involves the nitration of a methoxypyridine derivative, followed by reduction of the nitro group to an amine. google.com The specific synthetic route chosen often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction.

Classical Cyclization Approaches for 1,5-Naphthyridine Core Formation

The construction of the 1,5-naphthyridine core is typically achieved through cyclization reactions that form the second pyridine ring onto a pre-existing pyridine precursor. Several classical and modern synthetic methods have been adapted for this purpose.

Skraup-Type Reactions and their Adaptations for 1,5-Naphthyridine Synthesis

The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been successfully adapted for the synthesis of 1,5-naphthyridines. nih.goviipseries.org This reaction typically involves the condensation of an aminopyridine with glycerol (B35011) in the presence of an oxidizing agent and a dehydrating agent, such as sulfuric acid. iipseries.org The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the aromatic 1,5-naphthyridine ring system.

Modifications to the classical Skraup conditions have been developed to improve yields and accommodate a wider range of substrates. nih.gov For instance, different oxidizing agents and catalysts can be employed to promote the reaction. nih.gov The Skraup synthesis provides a direct and often efficient route to the 1,5-naphthyridine core, making it a valuable tool in the synthesis of compounds like this compound.

Reaction Reactants Key Reagents Product
Skraup Reaction3-Aminopyridine (B143674) derivative, GlycerolSulfuric acid, Oxidizing agent1,5-Naphthyridine derivative

Friedländer Condensations and Related Annulation Reactions

The Friedländer annulation is another powerful method for the synthesis of quinolines and, by extension, 1,5-naphthyridines. nih.govresearchgate.netjk-sci.com This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, such as a ketone or an ester. jk-sci.comorganic-chemistry.org The reaction is typically catalyzed by either an acid or a base. jk-sci.com

In the context of 1,5-naphthyridine synthesis, a 3-aminopyridine derivative bearing a carbonyl group at the 2- or 4-position can be reacted with a suitable methylene-containing compound to construct the second pyridine ring. The versatility of the Friedländer synthesis allows for the preparation of a wide variety of substituted 1,5-naphthyridines by simply varying the starting materials. nih.govresearchgate.net

Reaction Reactants Catalyst Product
Friedländer Condensationo-Aminoaryl aldehyde/ketone, Compound with α-methylene groupAcid or BaseQuinolines/Naphthyridines

Povarov Reaction and Other Cycloaddition Strategies

The Povarov reaction, an aza-Diels-Alder reaction, offers a modern and efficient approach to the synthesis of tetrahydro-1,5-naphthyridine derivatives, which can then be oxidized to the corresponding aromatic 1,5-naphthyridines. nih.govmdpi.commdpi.com This reaction typically involves the [4+2] cycloaddition of an imine, generated in situ from an aminopyridine and an aldehyde, with an electron-rich alkene or alkyne. mdpi.com

The Povarov reaction is often catalyzed by a Lewis acid and can proceed with high regio- and stereoselectivity. nih.govmdpi.com This method is particularly useful for the synthesis of complex and highly functionalized 1,5-naphthyridine derivatives. Other cycloaddition strategies, such as intramolecular Diels-Alder reactions, have also been employed in the synthesis of fused 1,5-naphthyridine systems. nih.gov

Reaction Reactants Key Features Product
Povarov ReactionAminopyridine, Aldehyde, Alkene/AlkyneLewis acid catalysis, [4+2] cycloadditionTetrahydro-1,5-naphthyridine derivative

Modern Catalytic Approaches for Targeted Functionalization

Modern organic synthesis relies heavily on catalytic methods to achieve transformations that would otherwise be inefficient or impossible. For the 1,5-naphthyridine system, these approaches enable the precise construction of the heterocyclic core and the introduction of diverse functional groups.

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds in the synthesis of complex aromatic and heterocyclic systems. mdpi.com These reactions offer a versatile platform for constructing the 1,5-naphthyridine framework from simpler precursors.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a widely used method. researchgate.netnih.gov For instance, 8-bromo-2-methoxynaphthyridine has been coupled with 2-chlorophenylboronic acids to prepare 8-aryl-2-methoxynaphthyridine derivatives. nih.gov This highlights a common strategy where a halogenated naphthyridine is coupled with a boronic acid to build more complex structures. researchgate.net The reaction of 2-iodo-1,5-naphthyridine (B12962786) with various aromatic and heteroaromatic boronic acids, catalyzed by palladium, has been shown to produce the desired coupled products in high yields. researchgate.net Similarly, a Suzuki cross-coupling of 8-bromo-7-fluoro-2-methoxy nih.govbohrium.comnaphthyridine with pyridine-tris(1-methylethenyl)boroxin serves as a key step in the synthesis of more complex fused systems. nih.gov

The Stille coupling utilizes an organotin reagent and an organic halide. acs.org This reaction has been employed to create the 1,5-naphthyridine ring itself. In one approach, a chloronitropyridine was reacted with tributyl(1-ethoxyvinyl)tin, followed by a series of transformations including fluorination, condensation, and a nitro reduction-deoxobromination sequence, to yield the 1,5-naphthyridine ring. nih.gov The Stille reaction is also used to elaborate existing 1,5-naphthyridine cores; for example, coupling 2-(tri-n-butylstannyl)pyridine with chloro-substituted 1,5-naphthyridines to generate bidentate ligands. bohrium.comacs.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org While specific examples for the direct construction of this compound are not prevalent, the general methodology is applicable for coupling aryl and alkenyl partners to a pre-formed naphthyridine halide. nih.govwikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for 1,5-Naphthyridine Synthesis

Reaction Coupling Partners Catalyst Example Key Feature Reference(s)
Suzuki-MiyauraHalogenated Naphthyridine + Boronic AcidPd(OAc)₂, Pd(PPh₃)₄High functional group tolerance, commercially available reagents. researchgate.netnih.gov
StilleHalogenated Naphthyridine + Organotin ReagentNot specified in sourceUsed for both framework construction and functionalization. nih.govbohrium.comacs.org
NegishiHalogenated Naphthyridine + Organozinc ReagentNi(PPh₃)₄, Pd(0) complexesCouples diverse carbon hybridization states (sp³, sp², sp). nih.govwikipedia.org

Direct C-H activation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of creating an organometallic reagent or an organic halide. mdpi.com This strategy allows for the direct introduction of new functional groups onto the 1,5-naphthyridine ring.

One notable application is the regioselective direct C-H trifluoromethylation of 1,5-naphthyridines using perfluoroalkyltrimethylsilane. nih.gov This method provides a route to introduce fluorine-containing groups, which are of significant interest in medicinal chemistry. Direct arylation, which couples aryl halides directly with heteroarenes, is another powerful C-H activation strategy that serves as an alternative to Suzuki, Stille, and Negishi couplings. mdpi.com While the direct functionalization of the six-membered ring in fused heterocyclic systems can be challenging due to lower reactivity compared to five-membered rings, these methods represent a significant advancement in the field. mdpi.com

Intramolecular cyclization is a cornerstone strategy for the synthesis of the 1,5-naphthyridine core, often providing excellent control over regiochemistry. nih.gov These reactions typically involve constructing a suitably substituted pyridine precursor that can undergo ring closure to form the second pyridone ring.

A common approach involves a Heck reaction followed by cyclization. For example, a substituted aminopyridine can undergo a palladium-catalyzed Heck reaction with an acrylate, and the resulting intermediate then cyclizes to form a 1,5-naphthyridinone. nih.gov Another strategy involves the intramolecular [4+2] cycloaddition of aldimines formed from the condensation of a 3-aminopyridine with an aldehyde containing an ortho-alkenyl or ortho-alkynyl group. This reaction, often promoted by a Lewis acid, can yield fused tetrahydro-1,5-naphthyridines in a regio- and stereospecific manner. Subsequent aromatization can then lead to the final naphthyridine product. nih.gov Base-mediated intramolecular Michael additions have also been described, where a magnesium enolate undergoes cyclization to form new stereogenic centers. acs.org Gold-catalyzed intramolecular cyclization of 2-aminophenyl prop-2-yn-1-yl enaminones has been developed to construct related dihydro[c] nih.govacs.orgnaphthyridine systems through a 6-endo-dig cyclization and condensation sequence. rsc.org

Directed Chemical Modifications and Derivatization of the this compound Scaffold

Once the core this compound structure is assembled, further modifications can be made to introduce a variety of substituents and create extended derivatives with tailored properties.

Regioselective halogenation of the 1,5-naphthyridine ring provides valuable intermediates for subsequent functionalization, primarily through palladium-catalyzed cross-coupling reactions. nih.gov Bromination and chlorination are common methods used to install a handle for these transformations.

Bromination of the 1,5-naphthyridine core can be carried out to produce intermediates that are then used in coupling reactions to append other molecular fragments. nih.gov For instance, 8-bromo-2-methoxynaphthyridine is a key intermediate that can undergo Suzuki-Miyaura coupling. nih.gov The synthesis of 4,8-disubstituted 1,5-naphthyridines has been achieved via Suzuki cross-coupling between 4,8-dibromo-1,5-naphthyridine (B11799114) and corresponding boronic acids. bohrium.com Similarly, chlorination of hydroxy-1,5-naphthyridines can be performed to generate chloro derivatives. nih.gov These halogenated naphthyridines are then versatile substrates for various cross-coupling reactions, allowing for the synthesis of a wide array of extended derivatives. researchgate.net

Table 2: Examples of Halogenation and Subsequent Reactions

Halogenation Reagent Example Intermediate Subsequent Reaction Product Type Reference(s)
BrominationBromine in acetic acidBromo-1,5-naphthyridineSuzuki-Miyaura CouplingAryl-substituted 1,5-naphthyridines nih.govnih.gov
ChlorinationNot specified in sourceChloro-1,5-naphthyridineStille Coupling, AminationLigands, Amino-1,5-naphthyridines nih.govbohrium.comacs.org

Oxidation reactions of the 1,5-naphthyridine scaffold can target either the carbon skeleton or the nitrogen atoms. nih.gov The formation of N-oxides is a particularly useful transformation, as it can alter the reactivity of the heterocyclic ring. The nitrogen lone pairs in 1,5-naphthyridines can react with electrophilic reagents, similar to pyridine and quinoline. nih.gov Oxidation to the N-oxide can facilitate subsequent electrophilic substitution reactions, such as halogenation, at positions that might otherwise be unreactive. nih.gov For example, the incorporation of chlorine into the 1,5-naphthyridine ring may be favored by first forming the mono-N-oxide derivative using a peracid. nih.gov Furthermore, oxidation of a tetrahydro-1,5-naphthyridine derivative is a method to achieve aromatization to the final 1,5-naphthyridine product. nih.gov

Substitution and Functional Group Interconversion Strategies on the Naphthyridine Core

The reactivity of the 1,5-naphthyridine ring system allows for a variety of chemical transformations. The presence of the methoxy and methyl groups on the this compound backbone influences the regioselectivity of these reactions. A common and versatile strategy for introducing new functionalities involves the conversion of the 2-methoxy group into a more reactive leaving group, such as a chloro or tosyloxy group.

A key intermediate in the functionalization of this scaffold is the corresponding 2-hydroxy-6-methyl-1,5-naphthyridine. This can be synthesized from 6-methoxy-3-aminopyridine. nih.gov The hydroxyl group can then be converted to a chloro group, yielding 2-chloro-6-methyl-1,5-naphthyridine (B1625036), a versatile precursor for nucleophilic substitution reactions. nih.govsigmaaldrich.com

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro-6-methyl-1,5-naphthyridine is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents at the C2-position. The electron-withdrawing nature of the naphthyridine nitrogens facilitates the attack of nucleophiles.

Table 1: Examples of Nucleophilic Substitution Reactions on 2-Chloro-1,5-naphthyridine Derivatives

NucleophileReagents and ConditionsProductReference
AmmoniaNH₄OH, sealed tube, 140 °C2-Amino-1,5-naphthyridine nih.gov
AminesR-NH₂, microwave irradiation2-(Alkylamino)-1,5-naphthyridines nih.gov
3-(2-nitro-1-imidazolyl)-propylamine-4-Amino-1,5-naphthyridine derivative nih.gov

This table presents generalized reactions on the 1,5-naphthyridine core, which are applicable to the 6-methyl substituted analog.

Functional Group Interconversion

Beyond direct substitution, functional groups on the naphthyridine core can be interconverted. For instance, the 2-methoxy group can be demethylated to the corresponding 2-hydroxy-1,5-naphthyridine (a naphthyridinone), which exists in tautomeric equilibrium. This hydroxyl group can then be functionalized further.

Synthesis of Structural Analogs for Structure-Activity Relationship (SAR) Studies

The systematic synthesis of structural analogs of this compound is crucial for understanding how different substituents at various positions on the naphthyridine ring affect its biological activity. This process, known as establishing a Structure-Activity Relationship (SAR), guides the design of more potent and selective compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating a diverse library of analogs from a common intermediate like 2-chloro-6-methyl-1,5-naphthyridine. Reactions such as Suzuki, Heck, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govnih.gov

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions for Analog Synthesis

Reaction TypeCoupling PartnerCatalyst/LigandPotential Product
Suzuki CouplingAryl/heteroaryl boronic acidPd(PPh₃)₄, base2-Aryl/heteroaryl-6-methyl-1,5-naphthyridine
Heck CouplingAlkenePd(OAc)₂, P(o-tol)₃2-Alkenyl-6-methyl-1,5-naphthyridine
Buchwald-Hartwig AminationAminePd₂(dba)₃, BINAP, base2-Amino-6-methyl-1,5-naphthyridine derivative

This table outlines potential synthetic strategies for generating analogs of this compound based on established methodologies for the 1,5-naphthyridine scaffold.

SAR studies on related naphthyridine series have shown that the nature and position of substituents significantly impact cytotoxicity and other biological activities. For instance, in a series of naphthyridine derivatives, the introduction of methyl groups at specific positions on a C-2 substituent ring was found to influence activity against various cancer cell lines. nih.gov While specific SAR data for this compound analogs is not extensively published, the general principles of modifying the C2 and other positions on the naphthyridine core are applicable. The synthesis of a library of analogs with varied substituents at the C2-position (e.g., different amines, ethers, and carbon-linked groups) and modifications at the C6-methyl group would be a rational approach to explore the SAR of this particular scaffold.

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 6 Methyl 1,5 Naphthyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one- and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, providing definitive proof of the compound's constitution, including the specific substitution pattern on the naphthyridine core.

One-dimensional NMR provides fundamental information about the chemical environment of the individual protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-methoxy-6-methyl-1,5-naphthyridine is expected to show distinct signals for the aromatic protons on the naphthyridine ring, as well as singlets for the methoxy (B1213986) and methyl substituents. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methoxy group and the electron-donating methyl group, as well as the deshielding effects of the ring nitrogen atoms. Protons on the pyridine (B92270) ring bearing the methoxy group will appear in a different region compared to the protons on the pyridine ring with the methyl group. The coupling constants (J) between adjacent protons would reveal their connectivity. For instance, protons in a vicinal relationship (on adjacent carbons) will show coupling, appearing as doublets, while isolated protons will appear as singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would display signals for the two substituent carbons (methoxy and methyl) and the ten carbons of the naphthyridine core. The chemical shifts of the ring carbons are diagnostic. The carbon attached to the methoxy group (C-2) would be significantly shifted downfield due to the oxygen's electronegativity. Quaternary carbons (those without attached protons, such as C-6, C-8a, and C-4a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from similar substituted naphthyridine and pyridine systems. mdpi.comnih.govorganicchemistrydata.org

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2-~163.0
3~6.8 (d, J ≈ 8.5 Hz)~110.0
4~7.9 (d, J ≈ 8.5 Hz)~138.0
4a-~145.0
5--
6-~158.0
7~7.5 (d, J ≈ 8.8 Hz)~122.0
8~8.1 (d, J ≈ 8.8 Hz)~135.0
8a-~150.0
-OCH₃~4.0 (s)~54.0
-CH₃~2.6 (s)~25.0
Note: These are estimated values. Actual experimental values may vary. 'd' denotes a doublet, 's' denotes a singlet, and 'J' is the coupling constant in Hz.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would show cross-peaks between H-3 and H-4, and between H-7 and H-8, confirming the proton connectivity within each of the two pyridine rings. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It is invaluable for assigning the signals of protonated carbons. For example, the proton signal at ~6.8 ppm would show a cross-peak to the carbon signal at ~110.0 ppm, assigning these to H-3 and C-3, respectively. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.com HMBC is critical for connecting the molecular fragments and positioning the substituents. Key correlations would include:

The methoxy protons (~4.0 ppm) to the C-2 carbon (~163.0 ppm).

The methyl protons (~2.6 ppm) to the C-6 carbon (~158.0 ppm) and the adjacent C-7 carbon (~122.0 ppm).

The H-4 proton to the C-2, C-4a, and C-8a carbons, which helps to piece together the fused ring system. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. rsc.org For a planar molecule like this, NOESY can confirm the substitution pattern by showing correlations between protons on substituents and nearby ring protons. For instance, a NOESY correlation would be expected between the methoxy protons and the H-3 proton, and between the methyl protons and the H-7 proton, providing definitive evidence for their respective positions. researchgate.net

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₀N₂O. HRMS can distinguish this from other potential formulas with the same nominal mass.

ParameterValue
Molecular FormulaC₁₀H₁₀N₂O
Calculated Exact Mass174.07931 u
Monoisotopic Mass174.07931 u

An experimental HRMS measurement yielding a mass very close to the calculated value (typically within 5 ppm) would unequivocally confirm the molecular formula.

In the mass spectrometer, molecules can break apart into characteristic fragment ions. Analyzing these fragmentation patterns provides valuable structural information that complements other spectroscopic data. For this compound, key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to give a stable cation.

Loss of formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy group.

Cleavage of the methyl group at the C-6 position.

Fission of the naphthyridine ring system, which can produce a variety of charged fragments characteristic of pyridine and substituted pyridine rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for the compound. nih.gov

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FT-IR spectrum of this compound would show characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is particularly sensitive to non-polar bonds and symmetric vibrations. rsc.org

The expected vibrational frequencies for key functional groups are summarized below, based on data for related compounds like 2-methoxy-6-methyl pyridine. researchgate.net

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch (CH₃)2950 - 2850FT-IR, Raman
C=N/C=C Ring Stretch1650 - 1450FT-IR, Raman
C-O-C Asymmetric Stretch1275 - 1200FT-IR (strong)
C-O-C Symmetric Stretch1075 - 1020Raman (strong)
Ring Breathing/Deformation1000 - 700FT-IR, Raman

Together, these spectroscopic methods provide a comprehensive and unambiguous characterization of the molecular structure of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic absorption and emission spectroscopy are powerful tools to probe the electronic structure of molecules like this compound. Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions from the ground state to various excited states, while fluorescence spectroscopy investigates the emission of light as the molecule relaxes from the lowest singlet excited state back to the ground state.

The UV-Vis absorption spectra of 1,5-naphthyridine (B1222797) derivatives are characterized by multiple absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the naphthyridine core. For instance, the introduction of a methoxy and a methyl group, as in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,5-naphthyridine due to the electron-donating effects of these groups.

The fluorescence properties of 1,5-naphthyridine derivatives, including their emission wavelengths, quantum yields, and lifetimes, are also highly dependent on their molecular structure and environment. Generally, fused aromatic systems like naphthyridines can exhibit fluorescence, and the presence of electron-donating groups can enhance fluorescence intensity. However, some derivatives may be non-fluorescent. researchgate.net A detailed study of the photophysical properties of this compound would be necessary to fully characterize its emissive behavior.

Table 1: Illustrative Electronic Absorption Data for a Related Pyridine Derivative

Solventλmax (nm)
Water290, 355
Ethanol288, 353
Acetonitrile285, 349
Dichloromethane286, 350

Data for 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a related heterocyclic compound, demonstrating solvent-dependent shifts in absorption maxima. researchgate.net

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure and provide insights into its supramolecular organization.

The initial and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture, or by other techniques such as vapor diffusion or cooling crystallization. The choice of solvent is critical and is often determined empirically.

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a series of spots of varying intensity, is collected on a detector. The positions and intensities of these reflections are then used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

While a crystal structure for this compound is not available in the reviewed literature, analysis of related naphthyridine derivatives provides a clear indication of the structural information that can be obtained. For example, the crystal structure of 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine has been determined, revealing the planarity of the naphthyridine ring system and the orientation of the substituent groups. researchgate.net

A crystallographic study of this compound would be expected to reveal:

The precise bond lengths and angles of the 1,5-naphthyridine core and its substituents.

The conformation of the methoxy group relative to the aromatic ring.

The planarity of the bicyclic system.

The nature of intermolecular interactions, such as π-π stacking or hydrogen bonding (if applicable), which dictate the packing of the molecules in the crystal lattice. These interactions are crucial in understanding the supramolecular chemistry of the compound.

Table 2: Representative Crystallographic Data for a Naphthyridine Derivative

ParameterValue
Compound Name2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine
FormulaC16H14N2O
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)6.903(2)
b (Å)7.217(2)
c (Å)26.071(8)
β (°)93.023(4)
V (ų)1296.9(7)

Data from the crystal structure of a related 1,8-naphthyridine (B1210474) derivative. researchgate.net

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives (If Applicable)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the characterization of chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral substance. While this compound itself is not chiral, the introduction of a chiral center, for instance, through the incorporation of a chiral substituent, would render the resulting derivative amenable to chiroptical analysis.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. This provides information about the stereochemistry and conformation of chiral molecules in solution. ORD, on the other hand, measures the rotation of the plane of plane-polarized light as a function of wavelength.

The application of CD and ORD would be crucial for:

Determining the absolute configuration of a chiral derivative of this compound.

Studying conformational changes in solution.

Investigating interactions with other chiral molecules.

Although no specific studies on chiral derivatives of this compound were found, the principles of chiroptical spectroscopy are well-established for other chiral heterocyclic systems. The combination of experimental CD/ORD data with theoretical calculations, such as time-dependent density functional theory (TD-DFT), can provide a powerful tool for the unambiguous assignment of absolute stereochemistry.

Computational and Theoretical Investigations of 2 Methoxy 6 Methyl 1,5 Naphthyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed electronic and structural information.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-Methoxy-6-methyl-1,5-naphthyridine, a DFT study would typically be performed using a basis set such as 6-311++G(d,p) to obtain a detailed description of its electronic characteristics. digitallibrary.co.in

Electronic Structure: DFT calculations would elucidate the distribution of electron density, revealing the most electron-rich and electron-deficient regions of the molecule. This is crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. digitallibrary.co.in For related heterocyclic compounds, these calculations have been used to show how charge transfer can occur within the molecule. digitallibrary.co.in

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the inverse. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to act as an electrophile.

A hypothetical table of such calculated descriptors is shown below to illustrate the typical output of such a study.

ParameterFormulaDescription
HOMO Energy EHOMOEnergy of the Highest Occupied Molecular Orbital
LUMO Energy ELUMOEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) ELUMO - EHOMOIndicator of chemical stability and reactivity
Electronegativity (χ) -(EHOMO + ELUMO)/2Global tendency to attract electrons
Chemical Hardness (η) (ELUMO - EHOMO)/2Resistance to change in electron configuration
Chemical Softness (S) 1 / ηReciprocal of hardness, indicates reactivity
Electrophilicity Index (ω) χ² / (2η)Propensity to accept electrons

Quantum chemical methods can predict spectroscopic data, which is invaluable for confirming experimental findings.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. digitallibrary.co.in These calculated shifts, when compared to experimental data, can help to confirm the proposed structure of this compound. While experimental NMR data for this compound is mentioned in the literature, the raw data or a computational comparison is not provided.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. digitallibrary.co.in This analysis would reveal the electronic transitions responsible for the molecule's absorption of light, often related to π→π* and n→π* transitions within the aromatic system.

Even seemingly rigid molecules like this compound can have conformational flexibility, particularly concerning the orientation of the methoxy (B1213986) group. A conformational analysis would involve systematically rotating the relevant dihedral angles (e.g., the C-C-O-C of the methoxy group) and calculating the relative energy of each conformation. This process generates a potential energy surface, identifying the lowest-energy (most stable) conformation and the energy barriers to rotation.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics simulations explore its behavior in a biological or solution-phase environment.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this would involve:

Selecting a relevant protein target. The naphthyridine scaffold is a known "privileged structure" found in compounds targeting various enzymes like kinases or bacterial proteins.

Using a docking program (e.g., AutoDock, Glide) to place the molecule into the active site of the protein.

Scoring the different binding poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces). The result is a "docking score," often in kcal/mol, which estimates the binding affinity. Studies on other naphthyridine derivatives have used docking to identify potential inhibitors of bacterial enzymes like dehydrosqualene synthase (CrtM).

A hypothetical docking results table might look like this:

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Example Kinase-8.5LYS76, GLU91Hydrogen Bond
LEU130, VAL23Hydrophobic
Example Bacterial Enzyme-7.9TYR188π-π Stacking
SER101, ASP102Hydrogen Bond

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. Following a docking study, an MD simulation would be run on the protein-ligand complex. This simulation would:

Assess the stability of the predicted binding pose. By simulating the movements of all atoms over a period (e.g., 100 nanoseconds), researchers can see if the ligand remains stably bound in the active site.

Explore the conformational flexibility of both the ligand and the protein upon binding.

Analyze the effect of solvent (typically water) on the stability of the complex and the key intermolecular interactions.

These simulations provide a more realistic and dynamic picture of the binding event than the static snapshot provided by molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are powerful computational tools used to correlate the structural or property descriptors of a set of compounds with their biological activity or chemical properties. These models are instrumental in drug discovery and materials science for predicting the behavior of new molecules.

For the naphthyridine scaffold, QSAR modeling has been effectively used to design new derivatives and predict their biological activities. A notable example is the development of 2D-QSAR models for a series of naphthyridine derivatives to predict their inhibitory activity against HIV-1 integrase, a key enzyme for viral replication. researchgate.net These studies aim to establish a mathematical relationship between the physicochemical properties of the molecules and their biological potency, typically expressed as pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration). researchgate.net

Different computational procedures, such as stepwise-Multiple Linear Regression (MLR) and Genetic Algorithm-Partial Least Squares (GA-PLS), have been applied to generate predictive models. researchgate.net These models revealed that descriptors related to polarizability, electronegativity, and the presence of specific functional groups like aromatic nitrogens are crucial for the inhibitory activity of naphthyridine compounds. researchgate.net The combination of quantum-mechanical and molecular-mechanical descriptors has been shown to improve the predictive power of these models. researchgate.net The results from such studies provide a rational basis for designing more potent naphthyridine-based inhibitors. researchgate.net

Table 1: Performance of 2D-QSAR Models for Predicting HIV-1 Integrase Inhibition by Naphthyridine Derivatives researchgate.net
QSAR ModelTraining Set R²Test Set R²
Stepwise-MLR0.8480.521
Consensus Stepwise-MLR0.8620.651
GA-PLS-MLR0.7090.502
Consensus GA-PLS-MLR0.7510.775

CoMFA and CoMSIA are 3D-QSAR techniques that provide detailed insights into the steric and electrostatic interactions between a ligand and its target receptor. These methods have been applied to various naphthyridine derivatives to understand the structural requirements for high binding affinity.

A study on 4-oxo-1,4-dihydro-1,5-naphthyridine derivatives, which act as selective agonists for the cannabinoid receptor 2 (CB2), employed CoMFA and CoMSIA to identify key structural features influencing their binding. nih.gov The CoMSIA model, in particular, proved to be highly predictive. nih.gov The analysis generates 3D contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity. These maps offer valuable guidance for the synthesis of new analogues with improved affinity and selectivity. nih.gov

Table 2: Statistical Results of the Predictive CoMSIA Model for CB2 Receptor Agonists nih.gov
ParameterValue
Non-cross-validated R² (r²ncv)0.84
Cross-validated R² (r²cv)0.619
Standard Error of Estimate (SEE)0.369
Predictive R² (r²pred)0.75

Mechanistic Insights from Computational Reaction Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transient species like intermediates and transition states. This knowledge is fundamental for optimizing reaction conditions and designing novel synthetic routes.

Transition state analysis is a cornerstone of computational reaction chemistry. Methodologies like the Unified Reaction Valley Approach (URVA) can be used to analyze the reaction path and partition it into distinct phases, revealing hidden intermediates and transition states that govern the reaction's progress. acs.org

For naphthyridine synthesis, computational studies have provided crucial mechanistic insights. In the Friedländer reaction for synthesizing 1,8-naphthyridines, quantum chemical calculations have been used to propose a plausible reaction mechanism. acs.org These calculations can determine the Gibbs free energies and enthalpies of reactants, intermediates, and transition states, identifying the rate-determining steps. acs.org Non-covalent interaction (NCI) analysis of the transition states can reveal the importance of stabilizing forces, such as hydrogen bonds, which can lower the reaction's activation energy barrier. acs.orgnih.gov In another example, the selective trifluoromethylation of 1,5-naphthyridine (B1222797) was found to proceed through a six-membered transition state involving dual activation by hydrogen fluoride. nih.gov

Computational methods are widely used to support experimental findings on the use of naphthyridine derivatives as corrosion inhibitors, particularly for steel in acidic environments. dntb.gov.uaresearchgate.net These studies help elucidate the inhibition mechanism at the molecular level. daneshyari.com

Quantum chemical calculations and molecular dynamics simulations suggest that naphthyridine derivatives inhibit corrosion by adsorbing onto the metal surface, forming a protective film. dntb.gov.uadaneshyari.com The nitrogen atoms and the π-electrons of the naphthyridine ring system play a crucial role in this adsorption process, often involving the formation of coordinate bonds with the empty d-orbitals of iron atoms on the steel surface. researchgate.nettaylorfrancis.com Potentiodynamic polarization studies, supported by computational data, indicate that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and cathodic hydrogen evolution reactions. daneshyari.comnih.gov The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. dntb.gov.uadaneshyari.com The inhibition efficiency is found to increase with the concentration of the naphthyridine derivative. daneshyari.com

Table 3: Inhibition Efficiency of Naphthyridine Derivatives (NTDs) for Mild Steel in 1M HCl daneshyari.com
InhibitorConcentration (mol/L)Maximum Inhibition Efficiency (%)
NTD-1-96.1
NTD-2-97.4
NTD-34.11 x 10⁻⁵98.7

Molecular Mechanisms of Biological Interaction and Target Engagement of 2 Methoxy 6 Methyl 1,5 Naphthyridine Derivatives in Vitro Focus

Interaction with DNA and DNA-Interacting Enzymes

A primary mode of action for many anticancer agents is the disruption of DNA integrity and function. Derivatives of the 1,5-naphthyridine (B1222797) core have been shown to engage with DNA through multiple mechanisms, including the inhibition of essential enzymes that maintain DNA topology and direct intercalation between base pairs.

DNA topoisomerases are crucial enzymes that regulate the overwinding and underwinding of DNA, making them vital for DNA replication and transcription. Their inhibition is a well-established strategy in cancer chemotherapy.

Topoisomerase I (Top1) Inhibition: Certain complex derivatives of the 1,5-naphthyridine skeleton, specifically dibenzo[c,h] nih.govnih.govnaphthyridinediones, have been designed and evaluated as potent Topoisomerase I (Top1) inhibitors. nih.gov These compounds are engineered based on the structure of other known Top1 inhibitors, like indenoisoquinolines. nih.gov The proposed mechanism of action for these derivatives involves the stabilization of the Top1-DNA cleavage complex. nih.gov By binding to this transient intermediate, the inhibitors prevent the re-ligation of the single-strand DNA break created by the enzyme, leading to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis. nih.gov Unlike some other classes of Top1 inhibitors, certain fused tetracyclic naphthyridine systems have demonstrated greater chemical stability and a slower reversibility of the ternary complexes they form with DNA and the enzyme. nih.gov Phenyl- and indeno-1,5-naphthyridine derivatives have also been synthesized and shown to possess Top1 inhibitory effects. nih.gov

DNA Gyrase Inhibition: While TopI and TopII are the primary targets in human cells, DNA gyrase, a type II topoisomerase found in bacteria, is a key target for antibacterial agents. Some derivatives of the isomeric 1,8-naphthyridine (B1210474) scaffold are known to be potent inhibitors of bacterial DNA gyrase, a mechanism exemplified by nalidixic acid. mdpi.com These compounds function by blocking the A subunit of the enzyme, thereby inhibiting bacterial DNA replication. mdpi.com Molecular docking and in vitro assays have confirmed that certain brominated 1,8-naphthyridine derivatives and those with a piperazine (B1678402) moiety are strong inhibitors of DNA gyrase. mdpi.comnih.gov Although this activity is well-documented for the 1,8-naphthyridine isomer, it highlights the potential of the broader naphthyridine chemical space to generate effective DNA gyrase inhibitors.

The table below summarizes the inhibitory activities of representative naphthyridine derivatives against DNA topoisomerases.

Derivative ClassTarget EnzymeMechanism of ActionReference
Dibenzo[c,h] nih.govnih.govnaphthyridinedionesTopoisomerase IStabilization of the Top1-DNA cleavage complex nih.gov
Phenyl- and Indeno-1,5-naphthyridinesTopoisomerase IInhibition of Top1 activity nih.gov
1,8-Naphthyridine-3-carboxylic acidsDNA GyraseInhibition of the A subunit, blocking DNA replication mdpi.com
Fluoroquinolone-like 1,8-NaphthyridinesDNA GyraseStrong interaction with and inhibition of the enzyme nih.gov

DNA intercalation is another significant mechanism by which small molecules can interfere with DNA processes. This involves the insertion of a planar molecule between the base pairs of the DNA double helix. This binding mode can distort the DNA structure, interfering with transcription and replication and potentially leading to DNA damage.

Anti-Proliferative Mechanisms in Cellular Models

The ultimate goal of targeting DNA and its associated enzymes is often to halt the uncontrolled proliferation of cancer cells. The efficacy of 1,5-naphthyridine derivatives has been evaluated in a variety of human cancer cell lines, revealing their ability to modulate key cellular pathways, arrest the cell cycle, and induce programmed cell death.

Derivatives of the 1,5-naphthyridine scaffold have shown significant anti-proliferative activity against a range of human cancer cell lines. For instance, pyrazolo-naphthyridine derivatives have been found to be highly active against cervical cancer (HeLa) and breast cancer (MCF-7) cells. nih.govnih.govstrath.ac.uk In one study, specific compounds from this class exhibited IC₅₀ values in the low micromolar range, such as 6.4 µM against HeLa cells and 2.03 µM against MCF-7 cells for the most active compounds. nih.gov Furthermore, various phenyl- and indeno-1,5-naphthyridine derivatives demonstrated antiproliferative activity against human colon cancer cells (COLO 205). nih.gov The broad applicability is also seen in studies of related heterocyclic structures, which show activity against cell lines such as the colon carcinoma WiDr line. japsonline.com

The table below presents the cytotoxic activity of selected naphthyridine derivatives against various cancer cell lines.

Derivative ClassCell LineIC₅₀ (µM)Reference
Pyrazolo-naphthyridine (Compound 5j)HeLa (Cervical Cancer)6.4 ± 0.45 nih.gov
Pyrazolo-naphthyridine (Compound 5k)MCF-7 (Breast Cancer)2.03 ± 0.23 nih.gov
1,8-Naphthyridine (Compound 10c)MCF-7 (Breast Cancer)1.47 researchgate.net
1,8-Naphthyridine (Compound 8d)MCF-7 (Breast Cancer)1.62 researchgate.net
Indeno-1,5-naphthyridinesCOLO 205 (Colon Cancer)Activity Reported nih.gov

A key consequence of the DNA-damaging and anti-proliferative effects of these compounds is the perturbation of the cell cycle and the induction of apoptosis.

Cell Cycle Arrest: Treatment of cancer cells with pyrazolo-naphthyridine derivatives has been shown to cause a cell cycle arrest, primarily at the G0/G1 phase. nih.govnih.gov This arrest prevents the cells from entering the S phase, where DNA is replicated, thus halting proliferation. This effect is a common outcome for agents that cause DNA damage, as it allows the cell time to repair the damage before proceeding with division. In some cases, related compounds have been observed to induce arrest at the G2/M phase, indicating that the specific phase of arrest can depend on the compound's structure and the cell type. mdpi.com

Apoptosis Induction: Following cell cycle arrest, if the cellular damage is too severe to be repaired, the cell is directed towards apoptosis. Pyrazolo-naphthyridine derivatives have been confirmed to be potent inducers of apoptosis in both HeLa and MCF-7 cells. nih.govstrath.ac.uk The molecular mechanism involves the mitochondrial pathway of apoptosis, which is evidenced by several key observations:

Increased Oxidative Stress: Treatment with these compounds leads to the generation of reactive oxygen species (ROS). nih.gov

Decreased Mitochondrial Membrane Potential: A key indicator of mitochondrial dysfunction and commitment to apoptosis. nih.govstrath.ac.uk

Activation of Caspases: Increased levels of activated caspase-9 and caspase-3/7, which are critical executioner enzymes in the apoptotic cascade, have been measured following treatment. nih.govstrath.ac.uk

Morphological changes characteristic of apoptosis, such as cell shrinkage and nuclear condensation, have also been observed through fluorescence microscopy using stains like DAPI and propidium (B1200493) iodide. nih.gov

Antimitotic agents represent another major class of anticancer drugs that work by disrupting the mitotic spindle, a structure composed of microtubules that is essential for chromosome segregation during cell division. These agents can either inhibit the polymerization of tubulin into microtubules or prevent their depolymerization. While some pyrazole-containing compounds (not fused to a naphthyridine ring) have been shown to inhibit tubulin polymerization and induce mitotic arrest, there is currently limited direct evidence linking 1,5-naphthyridine derivatives to this specific mechanism of action. nih.govmdpi.com Research on other heterocyclic compounds has shown that not all cytotoxic agents affect tubulin polymerization, suggesting that this is a distinct mechanism from DNA-targeting effects. mdpi.com Therefore, while derivatives of 2-methoxy-6-methyl-1,5-naphthyridine show clear anti-proliferative effects through DNA interaction and apoptosis induction, their potential role as antimitotic agents via microtubule interaction remains an area for future investigation.

Antimicrobial Target Elucidation and Molecular Interactions

The antimicrobial properties of 1,5-naphthyridine derivatives are primarily attributed to their ability to interfere with crucial bacterial cellular processes, most notably DNA replication.

Derivatives of 1,5-naphthyridine have demonstrated significant activity against a range of bacterial pathogens. Notably, 3-fluoro-6-methoxy-1,5-naphthyridine derivatives function as novel bacterial topoisomerase inhibitors (NBTIs). mdpi.com These compounds are effective against both Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Gram-negative bacteria such as Escherichia coli. mdpi.comnih.gov Their mechanism involves targeting bacterial type II topoisomerases, which leads to a bactericidal effect. nih.gov While potent against S. aureus and E. coli, some derivatives have shown weaker activity against Pseudomonas aeruginosa. mdpi.com

The antimicrobial spectrum is influenced by the substitution pattern on the naphthyridine core. For instance, the introduction of a guanidinomethyl substituent at the 5-position of a 2-phenyl-1,5-naphthyridine (B11899161) scaffold resulted in a notable increase in antibacterial activity against both MRSA and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov

Compound/Derivative ClassS. aureus (MIC)E. coli (MIC)P. aeruginosa (MIC)Reference
3-Fluoro-6-methoxy-1,5-naphthyridine derivatives (general)Potent ActivityPotent ActivityWeaker Activity mdpi.com
N-{[8-(4-tert-butylphenyl)-1,5-naphthyridin-4-yl]methyl}guanidine8.0 µg/mL (MSSA & MRSA)Not ReportedNot Reported scilit.com
2-(4-t-butylphenyl)-5-(guanidinomethyl)-1,5-naphthyridine4 µg/mL (MRSA)16 µg/mL>64 µg/mL nih.gov

The primary molecular targets for the antibacterial action of many 1,5-naphthyridine derivatives are the bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotics. The first naphthyridine antibacterial, nalidixic acid, functions by inhibiting the A subunit of DNA gyrase. mdpi.com

More advanced derivatives, such as the 3-fluoro-6-methoxy-1,5-naphthyridines, are dual inhibitors, targeting both enzymes. mdpi.com This dual-targeting capability is advantageous as it can slow the development of bacterial resistance. Molecular docking studies suggest that these inhibitors bind to the enzyme-DNA cleavage complex in a manner similar to quinolone antibiotics but at a distinct site, meaning they are not subject to existing quinolone resistance mechanisms. researchgate.netrsc.org The 6-methoxy group, in particular, has been shown to be a preferred substituent for enhancing topoisomerase IV inhibitory activity. nih.gov The interaction involves the Left-Hand Side (LHS) moiety of the inhibitor, typically the bicyclic naphthyridine system, intercalating between DNA base pairs at the cleavage site. nih.gov

Antimalarial Mode of Action at the Molecular Level

Certain 2,8-disubstituted-1,5-naphthyridine derivatives have been identified as potent antimalarial agents, operating through a dual mechanism of action that targets the parasite at different points in its lifecycle within the red blood cell.

During its growth in red blood cells, the Plasmodium parasite digests hemoglobin, releasing large amounts of toxic heme. The parasite detoxifies this heme by crystallizing it into an inert pigment called hemozoin. nih.gov A primary mode of action for several 2,8-disubstituted-1,5-naphthyridines is the inhibition of this hemozoin formation. acs.orgnih.gov By preventing heme crystallization, the compounds cause a buildup of toxic "free" heme within the parasite, leading to oxidative damage and cell death. nih.gov This mechanism is shared by established antimalarials like chloroquine. nih.gov

In addition to hemozoin inhibition, this class of 1,5-naphthyridines also targets Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). acs.orgnih.govnih.gov PfPI4K is a lipid kinase essential for parasite development and invasion of host cells. The ability of these compounds to inhibit both hemozoin formation and PfPI4K provides a powerful dual-pronged attack against the parasite, potentially reducing the likelihood of resistance development. nih.gov

Compound ClassTargetReported IC50Reference
2,8-disubstituted-1,5-naphthyridinesHemozoin FormationActivity demonstrated nih.gov
2,8-disubstituted-1,5-naphthyridinesPfPI4KPotent Inhibition acs.orgnih.gov

The molecular mechanism of 2,8-disubstituted-1,5-naphthyridine derivatives differs significantly from that of the 8-aminoquinoline (B160924) antimalarial, primaquine. While the naphthyridines act primarily by inhibiting hemozoin formation and PfPI4K, primaquine's mode of action is not fully elucidated but is believed to involve the generation of reactive oxygen species (ROS). drugbank.compatsnap.com

Primaquine is metabolized by host enzymes, such as cytochrome P450 2D6 (CYP2D6), into electrophilic metabolites. patsnap.com These metabolites can redox cycle, leading to the production of ROS which induces oxidative stress, damaging parasite membranes, DNA, and mitochondrial function. patsnap.comresearchgate.net This mechanism is particularly effective against the dormant liver stages (hypnozoites) of P. vivax and P. ovale. In contrast, the naphthyridine derivatives' inhibition of hemozoin crystallization is a direct action against the blood stages of the parasite. nih.govnih.gov This fundamental difference in molecular targets and mechanisms highlights the potential for 1,5-naphthyridine derivatives to act as novel antimalarial agents that are not compromised by resistance mechanisms affecting older drugs.

Structure-Activity Relationship (SAR) Studies for Molecular Target Affinity and Selectivity

SAR studies have been crucial in optimizing the 1,5-naphthyridine scaffold for both antimicrobial and antimalarial activity.

For antimicrobial derivatives , SAR studies on NBTIs have highlighted several key features. The 1,5-naphthyridine core serves as an effective Left-Hand Side (LHS) moiety that intercalates with bacterial DNA. nih.gov Fluorination at the 3-position and a methoxy (B1213986) group at the 6-position of the naphthyridine ring are generally favorable for potent dual inhibition of DNA gyrase and topoisomerase IV. mdpi.comnih.gov Modifications to linkers and Right-Hand-Side (RHS) moieties are also critical. For instance, in a series of oxabicyclooctane-linked NBTIs, a single hydroxyl substitution at the benzylic or homobenzylic position of the linker was found to be preferable for potency and spectrum. rsc.org

Influence of Methoxy and Methyl Substituents on Molecular Recognition

While direct and extensive molecular recognition studies on the specific parent compound this compound are not widespread in publicly available literature, the influence of its constituent methoxy and methyl groups can be inferred from studies on related naphthyridine derivatives. These substituents modulate the electronic, steric, and hydrophobic properties of the molecule, which are key determinants of ligand-receptor interactions.

The methoxy group (-OCH₃) at the C-2 position is a strong electron-donating group due to resonance, which can increase the electron density of the pyridine (B92270) ring system. This alteration in electronic distribution can influence hydrogen bonding capabilities and pi-stacking interactions with amino acid residues in a target protein's binding pocket. For instance, the nitrogen atoms in the naphthyridine rings act as hydrogen bond acceptors, and their basicity can be fine-tuned by substituents like the methoxy group.

The methyl group (-CH₃) at the C-6 position primarily contributes to the molecule's steric profile and hydrophobicity. In structure-activity relationship studies of other naphthyridine series, the position of methyl substituents has been shown to be critical for biological activity. For example, in one study on cytotoxic naphthyridine derivatives, methyl substitution at the C-6 or C-7 positions resulted in more active compounds compared to those substituted at the C-5 position. nih.gov This suggests that the methyl group may fit into a specific hydrophobic pocket within the target protein, enhancing binding affinity through favorable van der Waals interactions. Conversely, placing a bulky group where it is not tolerated can lead to steric hindrance, preventing optimal binding. nih.gov

Furthermore, QSAR studies on other series have indicated that introducing hydrophobic groups, such as a methyl group, can be favorable for activity against certain cell lines. nih.gov The combination of the electron-donating methoxy group and the hydrophobic methyl group creates a unique physicochemical profile that dictates the potential biological targets and binding affinity of its derivatives.

Impact of Derivatization on Ligand-Receptor Binding Profiles

The derivatization of the 1,5-naphthyridine core is a key strategy for developing potent and selective inhibitors for various biological targets. By chemically modifying the scaffold, researchers can optimize the molecule's fit and interactions within a specific receptor's binding site. A prominent example is the development of 1,5-naphthyridine derivatives as inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5), a key target in oncology. nih.gov

Initial screening identified a 1,5-naphthyridine compound as a hit. Subsequent optimization through derivatization led to the synthesis of novel aminothiazole and pyrazole (B372694) derivatives with significantly enhanced potency. nih.gov This work highlights how systematic chemical modification dramatically improves the ligand-receptor binding profile.

For instance, the attachment of specific heterocyclic moieties resulted in compounds with nanomolar inhibitory concentrations. The binding mode of these optimized derivatives was confirmed through X-ray crystallography, which showed the 1,5-naphthyridine core acting as a scaffold, positioning the appended functional groups for optimal interaction with the ALK5 kinase domain. nih.gov

Table 1: In Vitro Activity of Derivatized 1,5-Naphthyridine ALK5 Inhibitors

Compound Derivatization Target IC₅₀ (nM)
15 Aminothiazole derivative ALK5 Autophosphorylation 6
19 Pyrazole derivative ALK5 Autophosphorylation 4

Data sourced from Gellibert et al., J Med Chem, 2004. nih.gov

This example demonstrates that while the core 1,5-naphthyridine structure provides a foundational scaffold, significant gains in potency and selectivity are achieved through targeted derivatization. These modifications alter the molecule's shape, polarity, and hydrogen bonding capacity to create highly specific and potent interactions with the intended biological receptor. nih.gov Other research has also explored 1,5-naphthyridine derivatives as potential inhibitors for targets such as the bacterial enzyme CrtM, further illustrating the versatility of this scaffold in drug discovery through derivatization. nih.gov

Organic Semiconductor Materials

The tunable electronic characteristics and potential for forming well-ordered molecular assemblies have positioned naphthyridine-based compounds as compelling candidates for organic semiconductor applications. Modifications to the core naphthyridine structure allow for the fine-tuning of energy levels (HOMO/LUMO) and charge transport properties, which are critical for device performance.

Derivatives of the 1,5-naphthyridine core have been successfully incorporated into organic field-effect transistors (OFETs), showcasing their charge-carrying capabilities. For instance, a new bis-lactam unit named 1,5-naphthyridine-2,6-dione (NTD) has been utilized to develop materials for high-performance OFETs. rsc.org Small molecules based on this NTD unit have demonstrated excellent hole mobilities, reaching up to 1.29 cm² V⁻¹ s⁻¹. rsc.org

In a study on multifunctional organic semiconductor materials, two derivatives of 1,5-naphthyridine-2,6-dione, NTDC-N and NTDC-N-4F, were synthesized and showed respectable ambipolar mobilities in the range of 10⁻³ to 10⁻² cm² V⁻¹ s⁻¹. rsc.org Another related n-type small molecule, NTDT-DCV, which is based on the 1,5-naphthyridine-2,6-dione unit, exhibited an even higher maximum electron mobility of 0.14 cm² V⁻¹ s⁻¹. rsc.org This performance was attributed to its planar structure, low reorganization energy, and the formation of well-connected, smooth thin films. rsc.org

Table 1: Performance of Selected Naphthyridine-Based Organic Field-Effect Transistors (OFETs)

Compound Mobility (cm² V⁻¹ s⁻¹) Type
NTD-based small molecules up to 1.29 Hole
NTDC-N 10⁻³–10⁻² Ambipolar
NTDC-N-4F 10⁻³–10⁻² Ambipolar
NTDT-DCV 0.14 Electron

The development of novel bis-lactam-based small molecules, such as those derived from 1,5-naphthyridine-2,6-dione (NTD), is being explored for multifunctional applications, including organic photovoltaics (OPVs). rsc.org In one study, two NTD derivatives, NTDC-N and NTDC-N-4F, were designed and synthesized to investigate their properties for OPV applications. rsc.org When used as acceptor materials with the donor material PCE-10, the resulting OPV devices exhibited power conversion efficiencies (PCEs) of 7.5% and 8.2% for NTDC-N and NTDC-N-4F, respectively. rsc.org Grazing-incidence wide-angle X-ray scattering (GIWAXS) analysis confirmed that these molecules adopt a face-on orientation with compact stacking, which is advantageous for OPV device performance. rsc.org

Table 2: Performance of Selected Naphthyridine-Based Organic Photovoltaic (OPV) Devices

Acceptor Material Donor Material Power Conversion Efficiency (PCE)
NTDC-N PCE-10 7.5%
NTDC-N-4F PCE-10 8.2%

While direct applications of this compound in organic photodetectors (OPDs) are not reported, related structures have shown promise in this area. For instance, a bulk-heterojunction OPD was fabricated using a naphtho[1,2-c:5,6-c]bis rsc.orgrsc.orgresearchgate.netthiadiazole-based narrow-bandgap π-conjugated polymer as the donor and a fullerene derivative as the acceptor. rsc.org This device demonstrated a very low dark current density and achieved a high detectivity exceeding 10¹³ cm Hz¹/² W⁻¹ across a broad spectrum, with a maximum detectivity of 4.00 × 10¹³ cm Hz¹/² W⁻¹ and a responsivity of 0.4 A W⁻¹ at 760 nm. rsc.org The high mobility of the polymer allowed for the use of a thick active layer, which contributed to the enhanced performance. rsc.org

Luminescent Materials and Fluorescent Probes

The rigid and planar structure of the naphthyridine ring system, combined with its electronic properties, makes it an excellent scaffold for the design of luminescent materials and fluorescent probes. The emission characteristics can be readily tuned by chemical modification, leading to materials with a wide range of emission colors and sensing capabilities.

A variety of naphthyridine derivatives have been investigated for their potential in organic light-emitting diodes (OLEDs). A series of 4,8-substituted 1,5-naphthyridines have been synthesized and shown to be thermally robust materials that emit blue fluorescence. nih.govresearchgate.net These compounds possess estimated electron affinities and ionization potentials that make them suitable as electron-transport and hole-injecting/transport materials in OLEDs. nih.govresearchgate.net

Similarly, a series of new n-type conjugated 1,8-naphthyridine oligomers have been studied in OLEDs. researchgate.netrsc.org These compounds exhibit high fluorescence quantum yields in both solution and solid states and have been used to create single-layer emitter OLEDs with yellow to white-pink emissions. researchgate.netrsc.org The yellow-emitting devices showed a maximum brightness of 250 cd m⁻² with a current efficiency of 1.2 cd A⁻¹, while the white-pink emitters reached a brightness of 400 cd m⁻² at 4 V with an efficiency of 0.6 cd A⁻¹. researchgate.netrsc.org

Furthermore, 1,8-naphthyridine derivatives have been used as bipolar host materials for thermally activated delayed fluorescent (TADF) OLEDs. researchgate.net By controlling the molecular orientation of the host matrix, the efficiency roll-off in these high-efficiency devices can be effectively suppressed. researchgate.net

Table 3: Photoluminescent Properties of Selected Naphthyridine Derivatives

Naphthyridine Derivative Type Emission Color Quantum Yield
4,8-substituted 1,5-naphthyridines Blue -
n-type conjugated 1,8-naphthyridine oligomers Blue, Green, Yellow 0.70–1.0

The ability of the naphthyridine core to interact with various analytes, often accompanied by a change in its fluorescence properties, has been harnessed in the design of fluorescent probes. For example, near-infrared fluorescent probes based on naphthyridine derivatives have been developed for the imaging of mitochondrial nucleic acids. researchgate.net These probes display an "off-on" fluorescence response when they interact with DNA and RNA. researchgate.net

In another application, a turn-on type fluorescent probe, HyP-2, which is based on an ortho-methoxy-methyl-ether assisted retro-aza-Henry type reaction, has been developed for the selective detection of hydrazine (B178648). mdpi.com This probe demonstrates a significant enhancement in fluorescence upon reaction with hydrazine and has shown high selectivity and sensitivity, with a detection limit of 0.05 ppb and a fast response time of less than 5 minutes. mdpi.com The introduction of a methoxy group can enhance the detection sensitivity of naphthalimide-based photoinduced electron transfer (PET) fluorescent probes. mdpi.com

Future Research Directions and Emerging Research Avenues for 2 Methoxy 6 Methyl 1,5 Naphthyridine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. For 2-Methoxy-6-methyl-1,5-naphthyridine, future research will likely focus on moving beyond traditional multi-step syntheses, which can be inefficient and generate significant waste. researchgate.netresearchgate.net Key areas of exploration include:

One-Pot Multicomponent Reactions: Designing a convergent synthesis where multiple starting materials react in a single vessel to form the target molecule. This approach enhances efficiency and reduces waste. nih.gov

Catalyst Development: Investigating novel catalysts, such as reusable magnetic nanocatalysts (e.g., SiO2/Fe3O4), to improve reaction yields and facilitate easier product purification. tandfonline.com

Flow Chemistry: Utilizing continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of naphthyridine derivatives. ijcps.org

These advanced synthetic strategies aim to make the production of this compound and its analogs more efficient, cost-effective, and environmentally sustainable. dntb.gov.ua

Synthetic StrategyPotential AdvantageRelevant Research Area
Multicomponent ReactionsIncreased atom economy, reduced stepsGreen Chemistry, Process Chemistry
Novel CatalysisHigher yields, reusability, easier purificationNanotechnology, Catalysis
Flow ChemistryScalability, safety, precise controlChemical Engineering, Pharmaceutical Manufacturing
Microwave-Assisted SynthesisReduced reaction times, improved yieldsOrganic Synthesis, Green Chemistry

Advanced Spectroscopic Studies for Dynamic Processes and Molecular Interactions

A thorough understanding of the molecular behavior of this compound is crucial for its development. Advanced spectroscopic techniques can provide unprecedented insight into its dynamic processes and interactions with biological targets or other molecules. nih.gov

Future studies could employ:

2D NMR Spectroscopy: Techniques like NOESY and ROESY can elucidate the three-dimensional structure and conformation of the molecule in solution. Studying its interaction with metal ions like Pd(II) using 1D and 2D 1H NMR can reveal its coordination chemistry. nih.gov

Time-Resolved Spectroscopy: Using techniques like transient absorption spectroscopy to study the excited-state dynamics of the molecule, which is crucial for applications in photochemistry and materials science.

Advanced Vibrational Spectroscopy: Surface-enhanced Raman spectroscopy (SERS) could be used to study the molecule's interaction with surfaces or biological membranes at very low concentrations.

Computational Spectroscopy: Combining experimental data with quantum chemical calculations (DFT and Ab initio methods) can provide a more detailed assignment of vibrational modes and predict spectroscopic properties. researchgate.net

These studies will be instrumental in building a comprehensive model of the molecule's structure-activity relationship (SAR).

Integration of Machine Learning and AI in Computational Design and Prediction

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel derivatives based on their structural features. nih.govnih.gov This allows for the virtual screening of large compound libraries to identify the most promising candidates for synthesis and testing. patsnap.com

De Novo Design: Utilizing generative AI models to design new 1,5-naphthyridine (B1222797) derivatives with optimized properties, such as enhanced binding affinity for a specific biological target or improved photophysical characteristics for material applications. bohrium.com

Reaction Prediction and Synthesis Planning: Employing AI to predict the outcomes of chemical reactions and devise the most efficient synthetic routes, saving time and resources in the laboratory. bohrium.com

By integrating AI and ML, researchers can explore a vast chemical space and rationally design molecules with desired properties, significantly streamlining the development process. alliedacademies.org

Development of High-Throughput Screening Methodologies for Molecular Target Identification

Identifying the specific biological targets of this compound is essential for understanding its mechanism of action and therapeutic potential. High-throughput screening (HTS) provides a rapid way to test a compound against a wide array of biological targets. endocrine-abstracts.org

Future research should focus on:

Phenotypic Screening: Developing cell-based HTS assays to identify compounds that produce a desired phenotypic change (e.g., inhibition of cancer cell growth, antimicrobial activity). acs.orgrsc.org

Target-Based Screening: Creating biochemical assays to screen the compound against panels of known enzymes or receptors (e.g., kinases, G-protein coupled receptors) to identify direct molecular interactions.

Miniaturized Assay Platforms: Utilizing microfluidics and other miniaturized technologies to develop cost-effective HTS platforms that require smaller amounts of the compound and reagents. mdpi.com

The data generated from HTS campaigns will be critical for pinpointing the molecular targets and guiding the subsequent lead optimization process.

Multi-Omics Approaches to Elucidate Comprehensive Biological Perturbations

To gain a holistic understanding of the biological effects of this compound, a systems biology approach is necessary. Multi-omics technologies allow for the simultaneous measurement of multiple types of biological molecules, providing a comprehensive picture of cellular responses.

Emerging research avenues include:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cells or tissues treated with the compound to identify affected biological pathways.

Proteomics: Quantifying changes in protein levels and post-translational modifications to understand the downstream effects of the compound's interaction with its target.

Metabolomics: Studying alterations in metabolic profiles to reveal the compound's impact on cellular metabolism.

Single-Cell Multi-Omics: Applying these techniques at the single-cell level to dissect the heterogeneous responses of different cell types within a population, providing a more nuanced understanding of the compound's effects in complex biological systems. nih.gov

Integrating these multi-omics datasets can help construct detailed biological network models to elucidate the compound's mechanism of action and identify potential biomarkers for its activity. nih.gov

Expansion into New Material Science Applications

The rigid, planar structure and electron-deficient nature of the 1,5-naphthyridine core make it an attractive building block for novel functional materials. nih.gov Future research could explore the potential of this compound in:

Organic Light-Emitting Diodes (OLEDs): Naphthyridine derivatives have shown promise as components of OLEDs. researchgate.net The specific substitution pattern of this compound could be tuned to achieve desired emission colors and efficiencies.

Organic Photovoltaics (OPVs): Incorporating the naphthyridine unit into conjugated polymers could lead to new materials for use in solar cells. nih.gov

Sensors: The nitrogen atoms in the naphthyridine ring can act as binding sites for metal ions or other analytes, making it a potential scaffold for chemical sensors.

Supramolecular Chemistry: The ability of the naphthyridine core to participate in hydrogen bonding and π-π stacking makes it a valuable component for building complex self-assembling systems. researchgate.net

Application AreaKey Property of Naphthyridine CorePotential Role of this compound
OLEDsElectron-deficient nature, thermal stabilityEmitter or host material
OPVsπ-conjugated system, electron-accepting abilityComponent of donor-acceptor polymers
Chemical SensorsLewis basic nitrogen atomsRecognition unit for analytes
Supramolecular AssembliesPlanarity, hydrogen bonding capabilityBuilding block for functional architectures

Green Chemistry Principles in Naphthyridine Synthesis

Applying the principles of green chemistry to the synthesis of this compound is crucial for sustainable development. Future research will increasingly prioritize methods that are both efficient and environmentally benign. ijcps.org

Key green chemistry approaches include:

Use of Aqueous Media: Performing reactions in water instead of volatile organic solvents to reduce environmental impact. nih.govtandfonline.com

Solvent-Free Reactions: Conducting reactions under solid-state conditions to eliminate the need for solvents altogether. dntb.gov.ua

Bio-catalysis: Employing enzymes as catalysts, which operate under mild conditions and offer high selectivity.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than petrochemicals.

By embracing these principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of green chemistry. connectjournals.com

Concluding Remarks

Summary of Key Research Findings and Contributions

Research into 2-Methoxy-6-methyl-1,5-naphthyridine has primarily centered on its role as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the methoxy (B1213986) and methyl groups on the 1,5-naphthyridine (B1222797) core influences its electronic properties and reactivity, making it a valuable precursor for creating diverse chemical libraries.

Key synthetic strategies for the 1,5-naphthyridine core in general, which are applicable to the synthesis of this compound, include established methods like the Skraup and Friedländer reactions. Current time information in Tauranga City, NZ.nih.gov More contemporary approaches, such as transition metal-catalyzed cross-coupling reactions, have also been employed to functionalize the naphthyridine scaffold. Current time information in Tauranga City, NZ.

While specific, in-depth biological studies on this compound are not extensively documented in publicly available literature, the broader class of 1,5-naphthyridine derivatives has been the subject of significant investigation. These studies have revealed that the 1,5-naphthyridine scaffold is a key pharmacophore in the development of various therapeutic agents, including:

Kinase Inhibitors: The 1,5-naphthyridine core is a foundational structure for inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov

Anticancer Agents: Several 1,5-naphthyridine derivatives have demonstrated antiproliferative activity against various cancer cell lines. nih.govnih.gov

Antimicrobial Agents: The structural motif is also present in compounds with antibacterial and antimalarial properties. nih.gov

The research contributions in this area have laid the groundwork for understanding the structure-activity relationships (SAR) of 1,5-naphthyridine derivatives, providing a roadmap for the design of future therapeutic candidates.

Broader Implications of the Research for Chemical Science and Related Disciplines

The study of this compound and its parent scaffold has significant implications for several scientific disciplines:

Medicinal Chemistry: The consistent appearance of the 1,5-naphthyridine core in biologically active molecules underscores its importance as a "privileged" structure. This provides a strong rationale for its continued use as a template in drug design and discovery programs. The functionalization of this scaffold, for which this compound is a prime example, allows for the fine-tuning of pharmacological properties to enhance potency and selectivity for specific biological targets.

Synthetic Organic Chemistry: The development of efficient and regioselective methods for the synthesis and functionalization of the 1,5-naphthyridine ring system remains an active area of research. Current time information in Tauranga City, NZ. The challenges associated with these syntheses drive innovation in synthetic methodologies, including the development of novel catalytic systems and reaction pathways.

Materials Science: Nitrogen-containing heterocyclic compounds are increasingly being explored for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The inherent electronic properties of the 1,5-naphthyridine ring make it an attractive candidate for such applications. mdpi.com

The collective research on this class of compounds contributes to a deeper understanding of the fundamental principles of molecular recognition, enzyme inhibition, and the design of functional materials.

Outlook for Continued Research on this compound and its Analogs

The future of research on this compound and its analogs is promising and is expected to advance on several fronts:

Exploration of Biological Activity: A key area for future investigation will be the comprehensive biological evaluation of this compound itself and a wider range of its derivatives. This will involve screening against a broad panel of biological targets, including various kinases, to uncover novel therapeutic applications.

Structure-Activity Relationship (SAR) Studies: More detailed SAR studies are needed to elucidate the precise role of the methoxy and methyl substituents, as well as other functional groups, on the biological activity of 1,5-naphthyridine derivatives. This knowledge will be critical for the rational design of more potent and selective drug candidates.

Development of Novel Synthetic Methodologies: Continued efforts to develop more efficient, scalable, and environmentally friendly synthetic routes to this compound and its analogs will be crucial for facilitating further research and potential commercialization.

Application in Materials Science: The potential of this compound and related compounds in materials science remains largely untapped. Future research could explore their use in the development of novel organic electronic materials, sensors, and catalysts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methoxy-6-methyl-1,5-naphthyridine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nucleophilic substitution of halogenated precursors. For example, 2-chloro-6-methyl-1,5-naphthyridine reacts with sodium methoxide (MeONa) in refluxing methanol for 7 hours, yielding 75% . Demethylation avoidance requires precise temperature control (room temperature for several days) to prevent ring reduction .
  • Key Data :

SubstrateReagent/ConditionsYieldReference
2,3,4-chloro-6-methyl derivativeMeONa, MeOH, reflux, 7h75%
2-chloro-6-methoxy derivativeNaOMe, MeOH, room temp43%

Q. How can structural characterization of this compound be optimized using crystallographic tools?

  • Methodology : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. For high-resolution crystallography, ensure data collection at low temperatures (e.g., 100 K) and use twin refinement if necessary .

Q. What are the stability and storage considerations for this compound?

  • Methodology : Store under inert gas (argon/nitrogen) at –20°C to prevent degradation. Avoid prolonged storage due to potential decomposition into toxic byproducts (e.g., nitriles or amines) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing substituted 1,5-naphthyridines be addressed?

  • Methodology : Use directing groups (e.g., allyl or phenyl) to control cyclization sites. For example, 1-allyl-6-methoxy-2-phenyl-1,2-dihydro-1,5-naphthyridine undergoes dehydrogenation with Rh catalysts to yield regioselective products (54% yield) . Computational modeling (DFT) may predict regioselectivity in cyclocondensation reactions .

Q. What strategies resolve contradictions in reported reaction yields for methoxy-substituted naphthyridines?

  • Methodology : Compare solvent polarity, catalyst loading, and temperature across studies. For instance, yields drop significantly in polar aprotic solvents (e.g., MeCN vs. MeOH) due to reduced nucleophilicity . Reproduce experiments with controlled variables (e.g., moisture-free conditions) and validate via HPLC-MS .

Q. How do electronic effects of the methoxy group influence the reactivity of 1,5-naphthyridines in cross-coupling reactions?

  • Methodology : The methoxy group acts as an electron-donating substituent, activating the ring for electrophilic substitution at the 3- and 7-positions. Use Suzuki-Miyaura coupling with Pd catalysts to introduce aryl groups, as demonstrated in the synthesis of 2-methoxy-6,8-diphenyl-1,5-naphthyridine (FeCl₃-mediated cyclocondensation, 50% yield) .

Q. What are the toxicological risks of handling halogenated precursors during synthesis?

  • Methodology : Chlorinated intermediates (e.g., 2,6-dichloro-1,5-naphthyridine) require strict PPE (gloves, fume hood) due to acute toxicity (H302/H312/H332). Monitor air quality for halogenated byproducts using GC-MS .

Data-Driven Analysis

Q. How can computational tools predict the biological activity of this compound derivatives?

  • Methodology : Use molecular docking (AutoDock Vina) to assess binding affinity with target proteins (e.g., PARP-1 inhibitors). Validate predictions via in vitro assays (e.g., MTT on MCF7 cells) .

Q. What are the challenges in scaling up lab-scale synthesis to gram quantities?

  • Methodology : Optimize purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Pilot studies show ≥95% purity achievable with iterative crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-methyl-1,5-naphthyridine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-6-methyl-1,5-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.